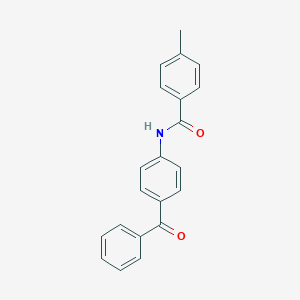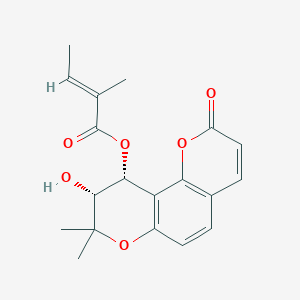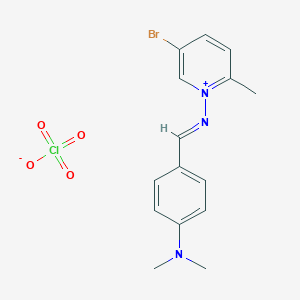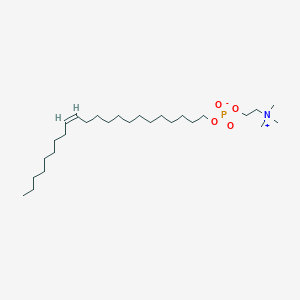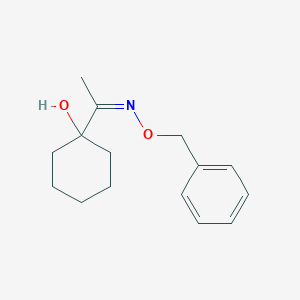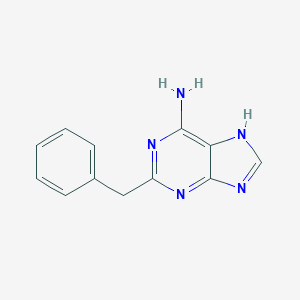
2-benzyl-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
US9138393, 3-Benzyladenine is a natural product found in Gerbera jamesonii with data available.
Aplicaciones Científicas De Investigación
Enhancing Plant Defense and Growth
3-Benzyladenine has been found to enhance the defense system of plants. For example, in waterlogged summer maize, the application of 3-Benzyladenine improved leaf defense system activity by regulating proteins related to reactive oxygen species (ROS) scavenging and fatty acid metabolism, thereby enhancing plant growth and yield (Hu et al., 2020).
Agricultural Productivity
In agricultural settings, 3-Benzyladenine has shown effectiveness in increasing the growth and flower yield of plants. For instance, its application on chamomile plants significantly increased plant height, number of tillers and leaves, and dry matter production, thus enhancing flower yield (Emongor et al., 2016). Additionally, its use in apple cultivation influenced the formation of sylleptic shoots, contributing to well-branched apple nursery trees (Kumawat et al., 2023).
Impact on Fruit Development
Studies have demonstrated the positive effects of 3-Benzyladenine on fruit development. For example, its application on pear trees increased fruit size and quality, particularly in low yielding and small fruited varieties (Canli & Pektas, 2015). Similarly, in tea plants, 3-Benzyladenine influenced the growth of new shoots and lateral branches, impacting tea plant yield (Zhang et al., 2018).
Flowering and Post-Harvest Parameters
3-Benzyladenine has been found to affect flowering characteristics and post-harvest life in various plants, such as lilies and calla lilies, enhancing their ornamental value and longevity (Kapri et al., 2018), (Janowska, 2018).
Influence on Genetic Variation
3-Benzyladenine treatment in strawberry tissue culture was shown to cause continuous genetic variation, indicating its potential role in agricultural biotechnology (Kim et al., 2020).
Improving Photosynthetic Characteristics
Application of 3-Benzyladenine has been shown to alleviate adverse effects on the photosynthetic characteristics of plants, such as in waterlogged maize. It improved the leaf mesophyll cell ultrastructure, chlorophyll content, and overall photosynthetic performance (Ren et al., 2017).
Propiedades
Fórmula molecular |
C12H11N5 |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
2-benzyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17-9(16-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) |
Clave InChI |
LHPVTMAMEMZFIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC(=C3C(=N2)N=CN3)N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC(=C3C(=N2)N=CN3)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)

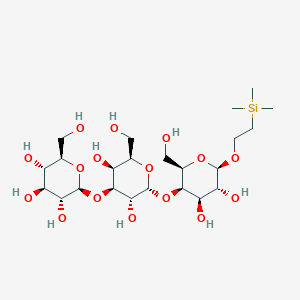
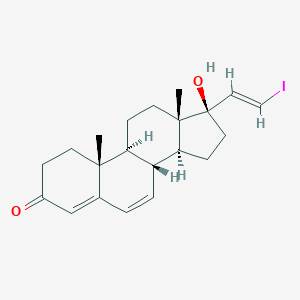
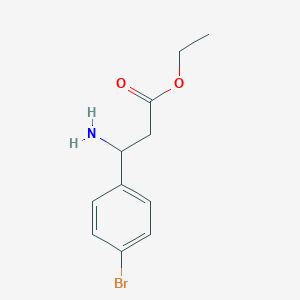
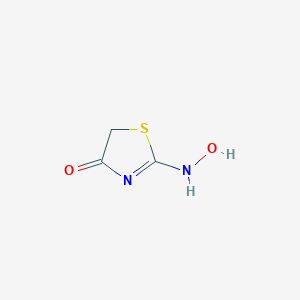
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
